N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Mechanism of Action
Target of Action
N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to exhibit diverse biological activities and are found in many potent biologically active compounds . The primary targets of thiazole derivatives can vary greatly depending on the specific compound and its substituents .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often resulting in significant biological effects . The specific interactions and resulting changes would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects . The exact pathways and effects would depend on the specific compound and its biological targets.
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives are known to have significant biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant activities .
Action Environment
Such factors can significantly affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyclohexyl group and carboxamide functionality contribute to its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-8-11(16-9(2)13-8)12(15)14-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYVEDVMPZUJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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